molecular formula C16H14BrN5O4S B1244520 PIK-75 CAS No. 1201670-42-9

PIK-75

Cat. No.: B1244520
CAS No.: 1201670-42-9
M. Wt: 452.3 g/mol
InChI Key: QTHCAAFKVUWAFI-OCKHKDLRSA-N
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Description

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a bromine atom, nitro group, and sulfonohydrazide moiety, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

The synthesis of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves several steps. One common method starts with the preparation of 6-bromoimidazo[1,2-a]pyridine from α-bromoketones and 2-aminopyridine . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting 6-bromoimidazo[1,2-a]pyridine is then reacted with N,2-dimethyl-5-nitrobenzenesulfonohydrazide under appropriate conditions to form the final compound.

Chemical Reactions Analysis

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form new heterocyclic structures.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine core is known to interact with central nervous system receptors, potentially modulating their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as a ligand for certain receptors involved in neurological processes.

Comparison with Similar Compounds

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHCAAFKVUWAFI-OCKHKDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201670-42-9
Record name PIK-75, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201670429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIK-75, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT63XAU01R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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